Protein SSX4 (51-70) is a peptide derived from the Synovial Sarcoma X (SSX) family of proteins, which are known for their involvement in synovial sarcomas and other cancers. SSX proteins, including SSX4, are characterized by their expression in specific tumor types and are considered potential targets for immunotherapy due to their tumor-specific antigenicity. The segment of interest, spanning amino acids 51 to 70, plays a crucial role in the immune response against tumors.
SSX4 is encoded by the SSX gene located on the X chromosome. It is primarily expressed in synovial sarcomas, a type of soft tissue sarcoma, but has also been detected in other malignancies. The protein's expression is often associated with the presence of specific antibodies in patients, indicating its potential as a biomarker for certain cancers .
SSX4 belongs to a class of cancer/testis antigens, which are typically expressed in the testis and various tumors but not in normal somatic tissues. This unique expression pattern makes SSX4 an attractive candidate for cancer immunotherapy.
The synthesis of Protein SSX4 (51-70) can be achieved through several methods, including solid-phase peptide synthesis and solution-phase synthesis. Solid-phase synthesis involves sequentially adding protected amino acids to a growing peptide chain immobilized on a solid support.
The molecular structure of Protein SSX4 (51-70) consists of a sequence of amino acids that contribute to its three-dimensional conformation. The specific sequence can influence its interaction with antibodies and other proteins.
Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the peptide's conformation and dynamics.
Protein SSX4 (51-70) may undergo various chemical reactions, primarily involving interactions with antibodies or other proteins within an immunological context.
The mechanism of action for Protein SSX4 (51-70) primarily revolves around its role as an antigen recognized by T cells in the immune system. Upon presentation by major histocompatibility complex molecules on antigen-presenting cells, it can stimulate T cell activation and proliferation.
Research has shown that specific CD4+ T cells can recognize epitopes derived from SSX4, suggesting its involvement in anti-tumor immunity .
Protein SSX4 (51-70) has significant applications in cancer research and immunotherapy:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2